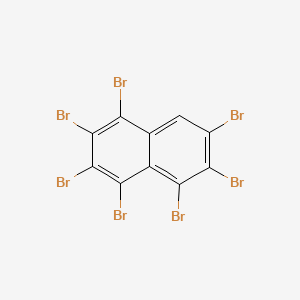
Methacryloylaminopropyltrimethylammonium p-toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methacryloylaminopropyltrimethylammonium p-toluenesulfonate is a chemical compound with the CAS number 98060-29-8. It is a quaternary ammonium salt derived from methacryloylaminopropyltrimethylamine and p-toluenesulfonic acid. This compound is known for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methacryloylaminopropyltrimethylammonium p-toluenesulfonate typically involves the reaction of methacryloyl chloride with propyltrimethylamine followed by the addition of p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: Methacryloylaminopropyltrimethylammonium p-toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can occur, where the p-toluenesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
科学的研究の応用
Chemistry: In chemistry, Methacryloylaminopropyltrimethylammonium p-toluenesulfonate is used as a phase transfer catalyst, facilitating reactions between substances in different phases.
Biology: In biological research, the compound is employed in the study of cell membranes and membrane proteins due to its ability to interact with lipid bilayers.
Industry: In the industrial sector, this compound is utilized in the production of polymers and coatings, providing improved properties such as increased durability and resistance to environmental factors.
作用機序
The mechanism by which Methacryloylaminopropyltrimethylammonium p-toluenesulfonate exerts its effects involves its interaction with molecular targets and pathways. The quaternary ammonium group interacts with negatively charged molecules, such as cell membranes, enhancing the compound's ability to penetrate and interact with biological systems. The p-toluenesulfonate group provides stability and solubility, making the compound effective in various applications.
類似化合物との比較
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used as a surfactant and phase transfer catalyst.
Benzalkonium chloride: A disinfectant and preservative with similar quaternary ammonium structure.
Dodecyltrimethylammonium chloride (DTAC): Used in detergents and fabric softeners.
Uniqueness: Methacryloylaminopropyltrimethylammonium p-toluenesulfonate stands out due to its specific molecular structure, which provides unique properties such as enhanced solubility and stability, making it suitable for a wide range of applications.
特性
分子式 |
C17H28N2O4S |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium |
InChI |
InChI=1S/C10H20N2O.C7H8O3S/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-8H2,2-5H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
HWRBJYFAAFREOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)NCCC[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


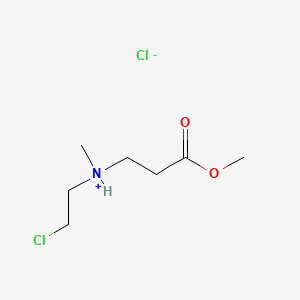
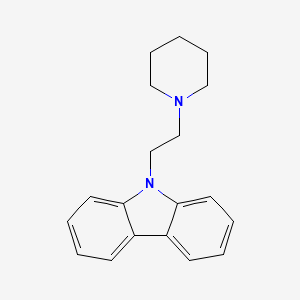

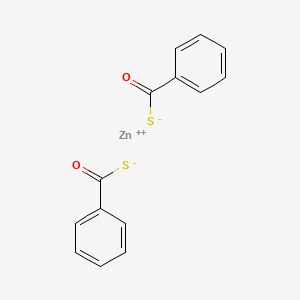
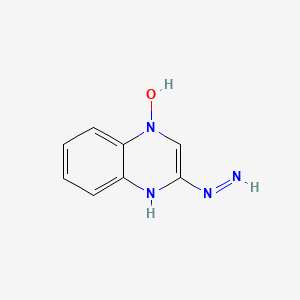
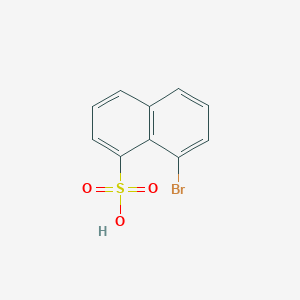
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
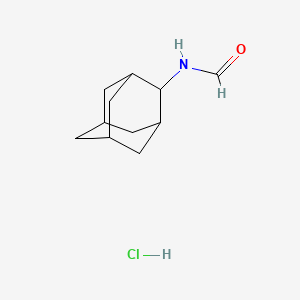
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
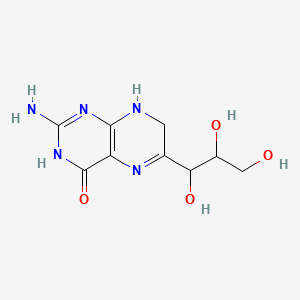
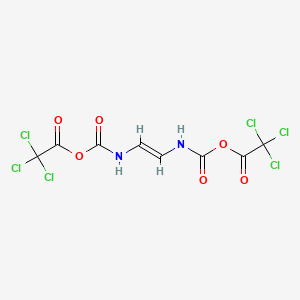
![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)

